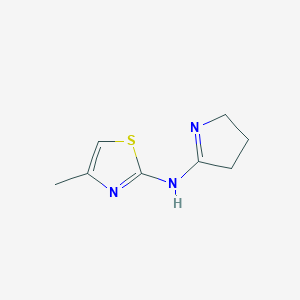![molecular formula C8H10N4O B14898477 7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridyl-substituted amidines with oxidizing agents such as sodium hypochlorite (NaOCl) or lead tetraacetate (Pb(OAc)4) . Another approach uses 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper bromide (CuBr) and 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, H2O2, KMnO4
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, K2CO3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its neuroprotective and anti-inflammatory effects . Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
- [1,2,4]triazolo[1,5-a]pyridines
Uniqueness
7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple pathways involved in neuroprotection and anti-inflammation makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
7-ethyl-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-4-7-10-11-8(13)12(7)5(2)9-6/h4H,3H2,1-2H3,(H,11,13) |
Clé InChI |
NUPOQLAGRJTCJA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=NNC(=O)N2C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
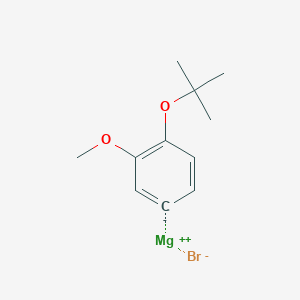

![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
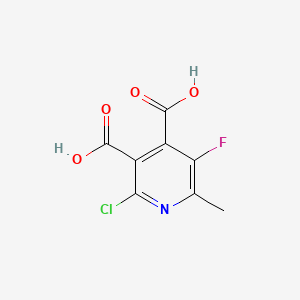



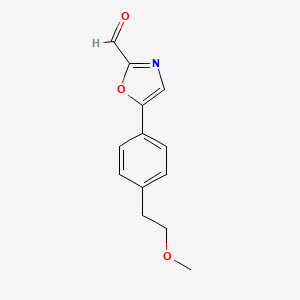

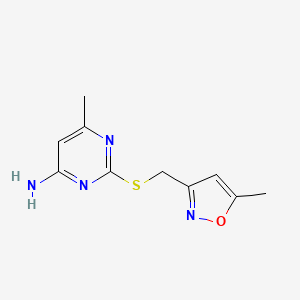
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
